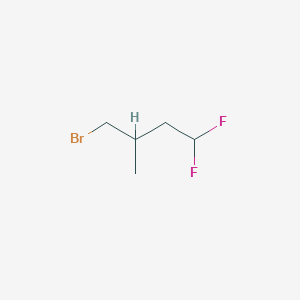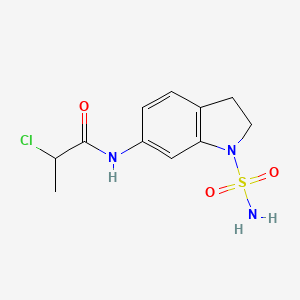
4-Bromo-1,1-difluoro-3-methylbutane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Bromo-1,1-difluoro-3-methylbutane is an organic compound with the molecular formula C5H9BrF2 It is a halogenated alkane, characterized by the presence of bromine and fluorine atoms attached to a butane backbone
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1,1-difluoro-3-methylbutane typically involves the halogenation of 3-methylbutane. One common method is the bromination of 1,1-difluoro-3-methylbutane using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This ensures high yield and purity of the final product. The use of phase-transfer catalysts can also enhance the efficiency of the halogenation process.
化学反应分析
Types of Reactions: 4-Bromo-1,1-difluoro-3-methylbutane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Elimination Reactions: Under basic conditions, the compound can undergo dehydrohalogenation to form alkenes.
Oxidation and Reduction Reactions: The compound can be oxidized to form corresponding alcohols or reduced to form hydrocarbons.
Common Reagents and Conditions:
Substitution Reactions: Sodium hydroxide (NaOH) or potassium cyanide (KCN) in aqueous or alcoholic solutions.
Elimination Reactions: Strong bases such as potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation Reactions: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction Reactions: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products Formed:
Substitution Reactions: Formation of alcohols, nitriles, or amines.
Elimination Reactions: Formation of alkenes.
Oxidation Reactions: Formation of alcohols or carboxylic acids.
Reduction Reactions: Formation of hydrocarbons.
科学研究应用
4-Bromo-1,1-difluoro-3-methylbutane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 4-Bromo-1,1-difluoro-3-methylbutane involves its reactivity with various nucleophiles and bases. The bromine atom, being a good leaving group, facilitates substitution and elimination reactions. The presence of fluorine atoms can influence the compound’s reactivity and stability, making it a valuable intermediate in synthetic chemistry.
Molecular Targets and Pathways:
Nucleophilic Substitution: The bromine atom is replaced by nucleophiles, leading to the formation of new bonds.
Elimination: The compound undergoes dehydrohalogenation to form alkenes, which can participate in further chemical transformations.
相似化合物的比较
- 4-Bromo-1,1,2-trifluoro-1-butene
- 1-Bromo-3-methylbutane
- 4-Bromo-3,5-difluoroanisole
Comparison:
- 4-Bromo-1,1,2-trifluoro-1-butene: Similar in structure but contains an additional fluorine atom, which can affect its reactivity and applications.
- 1-Bromo-3-methylbutane: Lacks fluorine atoms, making it less reactive in certain substitution and elimination reactions.
- 4-Bromo-3,5-difluoroanisole: Contains an aromatic ring, which significantly alters its chemical properties and potential applications.
4-Bromo-1,1-difluoro-3-methylbutane stands out due to its unique combination of bromine and fluorine atoms, making it a versatile compound in synthetic chemistry and various research applications.
属性
IUPAC Name |
4-bromo-1,1-difluoro-3-methylbutane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9BrF2/c1-4(3-6)2-5(7)8/h4-5H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTECMPOOTPVUPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(F)F)CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BrF2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3,4-dimethoxy-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide](/img/structure/B2764568.png)


![N-benzyl-2-((3-isopentyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2764573.png)


![3-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-8-methyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2764577.png)

![2-{2-methyl-5-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-4-yl}acetic acid](/img/structure/B2764581.png)

